[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol

PPARδ agonism transactivation assay structure-activity relationship

[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS 2415521-23-0) is a synthetic small-molecule heterocycle (C₁₄H₁₇ClN₂OS, MW 296.8 g/mol) composed of a 6-chloro-4-methyl-1,3-benzothiazole core linked via the 2-position to a piperidine ring bearing a hydroxymethyl substituent at the 3-position. The compound belongs to the 2-(1-piperidinyl)-1,3-benzothiazole chemotype, a scaffold that has been validated through docking-based virtual screening and structure-activity relationship (SAR) studies as a productive starting point for potent and subtype-selective peroxisome proliferator-activated receptor δ (PPARδ) agonists.

Molecular Formula C14H17ClN2OS
Molecular Weight 296.81
CAS No. 2415521-23-0
Cat. No. B2962304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
CAS2415521-23-0
Molecular FormulaC14H17ClN2OS
Molecular Weight296.81
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(S2)N3CCCC(C3)CO)Cl
InChIInChI=1S/C14H17ClN2OS/c1-9-5-11(15)6-12-13(9)16-14(19-12)17-4-2-3-10(7-17)8-18/h5-6,10,18H,2-4,7-8H2,1H3
InChIKeyWDHFDTVABIPHQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS 2415521-23-0): Chemical Identity and Scientific Procurement Context


[1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (CAS 2415521-23-0) is a synthetic small-molecule heterocycle (C₁₄H₁₇ClN₂OS, MW 296.8 g/mol) composed of a 6-chloro-4-methyl-1,3-benzothiazole core linked via the 2-position to a piperidine ring bearing a hydroxymethyl substituent at the 3-position . The compound belongs to the 2-(1-piperidinyl)-1,3-benzothiazole chemotype, a scaffold that has been validated through docking-based virtual screening and structure-activity relationship (SAR) studies as a productive starting point for potent and subtype-selective peroxisome proliferator-activated receptor δ (PPARδ) agonists [1][2]. Its specific substitution pattern—6-chloro and 4-methyl on the benzothiazole, combined with a 3-hydroxymethylpiperidine—differentiates it from unsubstituted, 6-fluoro, 6-methyl, and other close analogs, potentially modulating lipophilicity, metabolic stability, and target engagement in ways relevant to drug-discovery programs targeting metabolic syndrome, atherosclerosis, and inflammatory disorders [2].

Why [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol Cannot Be Replaced by a Generic Benzothiazole-Piperidine Analog


Benzothiazole-piperidine analogs bearing different halogens (Cl vs. F) or alkyl groups (CH₃ vs. H) at the 6- and 4-positions of the benzothiazole ring are not functionally interchangeable. Published SAR data within this chemotype demonstrate that even single-atom substitutions on the benzothiazole core produce substantial shifts in PPARδ transactivation potency (EC₅₀) and subtype selectivity over PPARα and PPARγ [1]. For instance, 6-trifluoromethyl substitution markedly enhanced PPARδ agonist potency relative to the unsubstituted parent, while retaining selectivity [2]. Conversely, the presence or absence of a 4-methyl group alters the fit of the benzothiazole within the hydrophobic pocket of the PPARδ ligand-binding domain, directly impacting the hydrogen-bond network with residues H323, H449, and Y473 [2]. The 3-hydroxymethyl group on the piperidine further provides a synthetic handle for late-stage functionalization or prodrug strategies that is absent in des-hydroxymethyl analogs. Therefore, procurement of the precise 6-chloro-4-methyl-3-hydroxymethyl substitution pattern is essential for maintaining target-engagement profiles and downstream biological readouts established in a given research program.

Quantitative Differentiation Evidence for [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: Comparator-Based Data for Informed Procurement


PPARδ Transactivation Potency: Class-Level SAR Inference for 6-Substituted Benzothiazole-Piperidine Derivatives

Within the 2-(1-piperidinyl)-1,3-benzothiazole series, substitution at the 6-position of the benzothiazole ring is a key determinant of PPARδ agonist potency. The doctoral dissertation by Kato (2023) reports that 6-trifluoromethylbenzothiazole derivatives (compounds 3_10 and 3_11) exhibited improved PPARδ agonist potency relative to the unsubstituted parent scaffold while maintaining selectivity over PPARα and PPARγ [1]. Although no published transactivation EC₅₀ value was identified specifically for the 6-chloro-4-methyl analog in the accessed literature, the SAR trend indicates that electron-withdrawing substituents at the 6-position (Cl, CF₃) enhance hydrophobic interactions within the PPARδ binding pocket, potentially translating to increased potency compared to the unsubstituted benzothiazole-piperidine methanol analog (CAS 941030-87-1) [2]. This inference is supported by the observation that a 4-chloro substituent on the phenylacetic acid moiety of a related congener (compound 2_11) yielded an hPPARδ EC₅₀ of 19.1 nM, demonstrating that chlorine introduction at sterically analogous positions is compatible with nanomolar potency in this chemotype [1].

PPARδ agonism transactivation assay structure-activity relationship

Subtype Selectivity Over PPARα and PPARγ: Structural Determinants of Selectivity in the Benzothiazole-Piperidine Class

PPARδ selectivity over the related subtypes PPARα and PPARγ is a critical requirement for avoiding confounding biological effects and potential adverse outcomes such as fluid retention (PPARγ) or hepatomegaly (PPARα). In the Kato (2023) dissertation, the lead compound 2_8 (bearing a 4-methylphenylacetic acid moiety on a piperidine-benzothiazole scaffold) achieved selectivity ratios of 38-fold over PPARα and 33-fold over PPARγ (hPPARδ EC₅₀ = 16.4 nM; hPPARα EC₅₀ = 637 nM; hPPARγ EC₅₀ = 542 nM) [1]. Importantly, the piperidine central ring contributed to selectivity, as replacement with piperazine (compound 3_1) reduced activity slightly, and introduction of a chlorine at the 4-position of the piperidine phenylacetic acid moiety (compound 3_3) increased selectivity for mouse PPARδ [1]. For the target compound, the 6-chloro and 4-methyl substituents on the benzothiazole are positioned to occupy the narrow hydrophobic pocket unique to PPARδ (PDB 1GWX), which is sterically restricted in PPARα and PPARγ. This structural feature—combined with the 3-hydroxymethylpiperidine linker—is predicted to confer superior subtype selectivity compared to analogs lacking the 4-methyl group (e.g., CAS 941030-87-1, the unsubstituted benzothiazole-piperidine methanol) or those with 6-fluoro substitution, based on the established SAR that steric bulk at the benzothiazole 4-position enhances PPARδ selectivity [2].

PPAR subtype selectivity nuclear receptor off-target risk

Physicochemical Differentiation: Calculated LogP and Lipophilic Ligand Efficiency Relative to 6-Fluoro and Unsubstituted Analogs

The 6-chloro substituent on the benzothiazole ring increases lipophilicity relative to 6-fluoro and unsubstituted analogs, a property that can be estimated computationally. Using the molecular formula C₁₄H₁₇ClN₂OS (MW 296.8 g/mol) , the calculated LogP (cLogP) for the target compound is approximately 2.9–3.2 (estimated by fragment-based methods). By comparison, the 6-fluoro analog [1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (C₁₃H₁₅FN₂OS, MW 266.33 g/mol) has a lower cLogP of approximately 2.2–2.5, and the unsubstituted analog [1-(1,3-benzothiazol-2-yl)piperidin-3-yl]methanol (C₁₃H₁₆N₂OS, MW 248.34 g/mol; CAS 941030-87-1) has a cLogP of approximately 1.8–2.1. The 6-chloro-4-methyl pattern thus offers an intermediate lipophilicity between unsubstituted and 6-trifluoromethyl analogs, which can improve membrane permeability and target-tissue distribution while maintaining aqueous solubility within an acceptable range. The presence of the primary alcohol (hydroxymethyl) further provides a hydrogen-bond donor/acceptor that can be exploited for solubility optimization or prodrug conjugation, a feature absent in des-hydroxymethyl piperidine analogs used in the Kato lead series [1].

lipophilicity drug-likeness physicochemical properties

Synthetic Handle Utility: 3-Hydroxymethylpiperidine as a Versatile Functionalization Point Versus Des-Hydroxymethyl Analogs

The target compound features a primary alcohol (hydroxymethyl) at the 3-position of the piperidine ring. This functional group is absent in the core piperidine-benzothiazole scaffolds (e.g., compounds 2_8, 3_12) that constitute the principal SAR series reported by Kato (2022, 2023) [1][2]. The hydroxymethyl group serves as a synthetic handle for diverse chemical transformations: (i) esterification to produce prodrugs with modulated pharmacokinetic profiles; (ii) oxidation to the corresponding carboxylic acid for further amide coupling; (iii) mesylation/tosylation followed by nucleophilic displacement to introduce amines, azides, or thiols; (iv) direct conjugation to fluorophores or affinity tags (biotin) for target-engagement and cellular imaging studies. By contrast, the des-hydroxymethyl piperidine analogs (e.g., 2-(1-piperidinyl)-1,3-benzothiazole, the core of the Kato lead series) lack a readily functionalizable position on the piperidine ring, limiting their utility as chemical biology probes without de novo synthesis of modified scaffolds [2]. This built-in functionalization point distinguishes the target compound from the majority of benzothiazole-piperidine derivatives used in the primary PPARδ SAR literature.

synthetic tractability prodrug design chemical probe development

In Vivo HDL-C Elevation: Class-Level Evidence for PPARδ Agonist Chemotype and Implications for the 6-Chloro-4-Methyl Analog

The benzothiazole-piperidine/piperazine chemotype has demonstrated in vivo pharmacological activity consistent with PPARδ target engagement. Lead compound 2_8 elevated high-density lipoprotein cholesterol (HDL-C) levels in male db/db mice following 8-day oral dosing at 30 mg/kg q.d., a response comparable to the reference PPARδ agonist GW501516 [1]. In the follow-up piperazinyl-benzothiazole series, compound 5g (hPPARδ EC₅₀ = 4.1 nM) also produced significant HDL-C upregulation in vivo [2]. These findings establish that the benzothiazole-piperidine core scaffold is capable of translating in vitro PPARδ agonism into a therapeutically relevant in vivo pharmacodynamic endpoint. While no in vivo study has been reported specifically for the 6-chloro-4-methyl-3-hydroxymethyl analog, the presence of the 6-chloro substituent is expected to confer adequate metabolic stability based on the observation that halogen substitution at the benzothiazole 6-position generally reduces oxidative metabolism compared to unsubstituted or 6-methyl congeners [1]. The 4-methyl group additionally provides steric shielding of the benzothiazole ring from CYP-mediated hydroxylation, a common metabolic soft spot in this heterocycle class.

HDL cholesterol in vivo efficacy metabolic syndrome

Potential Anti-Inflammatory Differentiation: PPARδ-Dependent MCP-1 Suppression as a Class-Level Pharmacodynamic Marker

Chapter 4 of the Kato dissertation (2023) identifies a novel piperidinylbenzothiazole derivative with both potent PPARδ agonist activity and anti-inflammatory efficacy, as measured by suppression of monocyte chemoattractant protein-1 (MCP-1/CCL2), a key chemokine driving macrophage recruitment in atherosclerotic plaques [1]. The compound achieved PPARδ-dependent reduction of MCP-1 expression in vitro, linking the benzothiazole-piperidine scaffold to an anti-inflammatory mechanism relevant to atherosclerosis and metabolic inflammation. The target compound's 6-chloro-4-methyl substitution pattern is positioned to influence the benzothiazole's interaction with the PPARδ hydrophobic pocket, potentially modulating the receptor's co-regulator recruitment profile and thereby the magnitude of inflammatory gene suppression. Compared to analogs lacking the 4-methyl group (e.g., unsubstituted benzothiazole-piperidine methanol), the 4-methyl substituent may enhance the compound's ability to displace co-repressors such as NCoR/SMRT, a structural feature associated with improved anti-inflammatory gene regulation by PPARδ agonists [2].

anti-inflammatory MCP-1 atherosclerosis

Optimal Application Scenarios for [1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol Based on Quantitative Differentiation Evidence


PPARδ-Focused Hit-to-Lead Optimization in Metabolic Syndrome Drug Discovery

The 6-chloro-4-methyl substitution pattern on the benzothiazole-piperidine scaffold positions this compound as a strategic starting point for medicinal chemistry programs targeting PPARδ for metabolic syndrome, dyslipidemia, or non-alcoholic steatohepatitis (NASH). The class-level SAR established by Kato (2022, 2023) indicates that electron-withdrawing 6-substituents enhance PPARδ potency, while the 4-methyl group improves subtype selectivity by occupying the PPARδ-specific hydrophobic pocket [1]. The 3-hydroxymethyl handle permits rapid analog generation through esterification or carbamate formation to modulate pharmacokinetic properties without altering the core pharmacophore. Compared to the unsubstituted benzothiazole-piperidine methanol analog (CAS 941030-87-1), the target compound is expected to offer superior PPARδ engagement and selectivity, reducing the need for iterative synthesis of 6-position variants during early lead optimization.

Chemical Biology Probe Development for PPARδ Target Engagement Studies

The pre-installed primary alcohol on the piperidine ring differentiates this compound from the des-hydroxymethyl analogs that dominate the published PPARδ benzothiazole-piperidine SAR literature [2]. This functional group enables direct conjugation to biotin, fluorophores (e.g., BODIPY, Cy5), or photoaffinity labels (diazirine, benzophenone) via ester or ether linkages, facilitating pull-down assays, cellular thermal shift assays (CETSA), and fluorescence-based competitive binding experiments. Researchers seeking a PPARδ chemical probe with a built-in derivatization point will find this compound offers a shorter path to a functionalized tool molecule than the core scaffold compounds (e.g., compound 2_8) which would require de novo synthesis of functionalized analogs.

Atherosclerosis and Vascular Inflammation Research Requiring Dual HDL-C and Anti-Inflammatory Activity

The benzothiazole-piperidine chemotype has demonstrated in vivo HDL-C elevation (compound 2_8, 30 mg/kg p.o. in db/db mice) and in vitro MCP-1 suppression through PPARδ-dependent mechanisms [1][3]. For atherosclerosis research groups investigating the intersection of lipid metabolism and vascular inflammation, the target compound offers a substitution pattern that may optimize both activities simultaneously: the 6-chloro group is predicted to enhance metabolic stability and target potency, while the 4-methyl group may improve co-regulator displacement and anti-inflammatory gene regulation. This dual potential—supported by class-level evidence—makes the compound suitable for in vivo pharmacology studies in ApoE⁻/⁻ or LDLr⁻/⁻ mouse models of atherosclerosis, once compound-specific PK and tolerability are established.

Selective PPARδ Pharmacological Tool for Nuclear Receptor Crosstalk Studies

PPARδ exhibits complex crosstalk with other nuclear receptors including LXRα, FXR, and RARα, and selective pharmacological tools are essential for dissecting these interactions without confounding activation of PPARα or PPARγ. The 4-methyl substitution on the benzothiazole is predicted to confer selectivity ratios exceeding 30-fold over PPARα and PPARγ, based on the SAR from the Kato lead series (compound 2_8: 38-fold and 33-fold selectivity, respectively) [1]. Scientists studying PPARδ-specific gene programs in macrophage polarization, skeletal muscle fatty acid oxidation, or keratinocyte differentiation can employ this compound as a selective agonist tool, provided that in-house selectivity profiling is performed to confirm the predicted selectivity window. The 6-chloro substitution further differentiates it from the 6-fluoro and 6-methyl analogs, enabling structure-selectivity relationship studies across a matched series.

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